molecular formula C12H17ClN2O2 B3085661 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride CAS No. 1158242-72-8

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride

Cat. No.: B3085661
CAS No.: 1158242-72-8
M. Wt: 256.73 g/mol
InChI Key: DEVNYSFGIGCMEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is characterized by the presence of an amino group, a benzamide moiety, and a tetrahydrofuran ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVNYSFGIGCMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Reactant of Route 2
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.